molecular formula C8H14OS B8650069 3-Propyl-tetrahydrothiopyran-4-one

3-Propyl-tetrahydrothiopyran-4-one

Cat. No. B8650069
M. Wt: 158.26 g/mol
InChI Key: HLXHVBJATYOCBD-UHFFFAOYSA-N
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Patent
US06372733B1

Procedure details

To a stirred solution of 3-propyl-tetrahydrothiopyran-4-one-3-carboxylic acid, allyl ester (0.272 g, 1.1 mmol) in 5.0 mL dry tetrahydrofuran at room temperature was successively added morpholine (0.979 g, 1.12 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (0.064 g, 0.055 mmol). Stirring was continued until the thin layer chromatography indicated the completion of reaction at which point the reaction mixture was evaporated and the crude product was purified by flash column chromatography on silica gel eluted eluted with hexane: ether (19: 1) to give 0.163 g of 3-propyl-tetrahydrothiopyran-4-one.
Name
3-propyl-tetrahydrothiopyran-4-one-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
allyl ester
Quantity
0.272 g
Type
reactant
Reaction Step Two
Quantity
0.979 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
0.064 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1(C(O)=O)[C:9](=[O:10])[CH2:8][CH2:7][S:6][CH2:5]1)[CH2:2][CH3:3].N1CCOCC1>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([CH:4]1[C:9](=[O:10])[CH2:8][CH2:7][S:6][CH2:5]1)[CH2:2][CH3:3] |^1:28,30,49,68|

Inputs

Step One
Name
3-propyl-tetrahydrothiopyran-4-one-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1(CSCCC1=O)C(=O)O
Step Two
Name
allyl ester
Quantity
0.272 g
Type
reactant
Smiles
Step Three
Name
Quantity
0.979 g
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0.064 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
the completion of reaction at which
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluted
WASH
Type
WASH
Details
eluted with hexane: ether (19: 1)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CSCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.163 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.